3,4-Dimethyl-3-cyclohexenylmethanal

Description

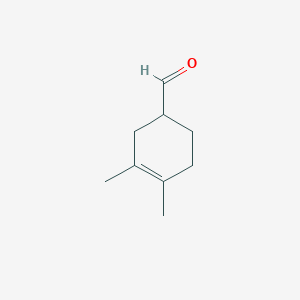

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylcyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-3-4-9(6-10)5-8(7)2/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJNKSAQZMVMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336955 | |

| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18022-66-7 | |

| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18022-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Genesis and Structural Attributes Within the Aldehyde Class

3,4-Dimethyl-3-cyclohexenylmethanal, a substituted cyclohexene (B86901) carboxaldehyde, belongs to the broad class of organic compounds known as aldehydes. Its chemical structure is characterized by a cyclohexene ring with methyl groups at the third and fourth positions and a formyl (methanal) group attached to the ring. This structure is key to its chemical properties and reactivity.

The synthesis of this compound is often achieved through a Diels-Alder reaction, a powerful and widely used method in organic synthesis for forming six-membered rings. cerritos.eduyoutube.com This reaction typically involves the cycloaddition of a conjugated diene with a dienophile. In the case of this compound, the reaction occurs between isoprene (B109036) (the diene) and crotonaldehyde (B89634) (the dienophile). google.com The reaction is conducted under elevated temperature and pressure to facilitate the formation of the desired cyclohexene ring structure. google.com The resulting product is a mixture of isomers, including 4,6-dimethyl-3-cyclohexene-1-carbaldehyde and 3,6-dimethyl-3-cyclohexene-1-carbaldehyde. google.com

The presence of the aldehyde functional group (-CHO) is a defining feature of this molecule, placing it within the aldehyde class of organic compounds. cosmileeurope.eu Aldehydes are characterized by a carbonyl center where the carbon atom is bonded to a hydrogen atom and a side chain. This functional group is highly reactive and participates in a variety of chemical transformations, making it a valuable synthon in organic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol nih.govsigmaaldrich.com |

| CAS Number | 18022-66-7 nih.govsigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Refractive Index (n20/D) | 1.477-1.481 sigmaaldrich.com |

Overview of Foundational Research Trajectories

Initial research into 3,4-Dimethyl-3-cyclohexenylmethanal and its isomers was largely driven by the fragrance industry's continuous search for new and cost-effective scent molecules. google.com The compound is valued for its green, aldehydic, and floral-fruity aroma, making it a desirable component in many perfumed products. google.com

A key area of foundational research has been the optimization of its synthesis. google.com Early methods for producing similar fragrance aldehydes were sometimes hindered by the use of expensive catalysts. google.com Consequently, research efforts have focused on developing novel, convenient, and economical synthetic routes. google.com The Diels-Alder approach using readily available starting materials like isoprene (B109036) and crotonaldehyde (B89634) represents a significant advancement in this area. google.com

Further research has explored the separation and characterization of the different isomers produced during the synthesis. The specific ratio of these isomers can influence the final olfactory profile of the product. google.com Techniques to optimize the isomer proportion, potentially through the use of catalysts such as zinc compounds, have been investigated. google.com

Positioning Within Modern Synthetic and Mechanistic Studies

Strategic Approaches to de novo Synthesis

The de novo synthesis of this compound, a valuable fragrance ingredient, relies on strategic chemical constructions. Key among these are cycloaddition reactions to form the core cyclohexene (B86901) ring, followed by the introduction of the aldehyde functional group.

Cycloaddition Reactions: Diels-Alder Strategies and Variants

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a primary strategy for assembling the substituted cyclohexene framework of this compound. wikipedia.orglibretexts.org This pericyclic reaction involves the cycloaddition of a conjugated diene with a substituted alkene (dienophile) to create the cyclohexene ring with good control over regiochemistry and stereochemistry. wikipedia.orglibretexts.org

In the synthesis of this specific aldehyde, a common approach involves the reaction of 2,3-dimethyl-1,3-butadiene (B165502) as the diene with a suitable dienophile such as acrolein or its synthetic equivalents. The diene must be in the s-cis conformation to participate in the reaction. wikipedia.org The reaction is thermally allowed and proceeds in a concerted fashion through a cyclic transition state. wikipedia.orglibretexts.org

Variants of the Diels-Alder reaction, such as those employing Lewis acid catalysis, can enhance the reaction rate and selectivity. nih.gov For instance, the use of a Lewis acid can activate the dienophile, making it more reactive towards the diene. nih.gov Furthermore, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, can be employed to synthesize related heterocyclic structures. wikipedia.org The stereospecificity of the Diels-Alder reaction is a key feature, with the stereochemistry of the reactants being transferred to the product. libretexts.org

Table 1: Key Reactants in Diels-Alder Synthesis

| Role | Compound | Structure |

|---|---|---|

| Diene | 2,3-dimethyl-1,3-butadiene | C6H10 |

Catalyzed Formylation and Derivatization Routes

Following the construction of the dimethyl-cyclohexene ring, the introduction of the aldehyde group, a process known as formylation, is a critical step. The IUPAC name for the resulting compound where the aldehyde group is directly attached to the ring is 3,4-dimethylcyclohex-3-ene-1-carbaldehyde. nih.gov

One of the most valuable methods for introducing an aldehyde or ketone group into organic fine chemicals involves the epoxidation of an olefin followed by rearrangement of the resulting oxirane in the presence of an acidic catalyst. www.poznan.pl Both homogeneous catalysts like phosphoric acid, BF3, FeCl3, ZnBr2, and SnCl4, and heterogeneous catalysts such as SiO2, Al2O3, ZnO, and WO3 have been applied for this purpose. www.poznan.pl However, the fragrance industry often favors homogeneous catalysts despite some drawbacks of heterogeneous systems, such as incomplete conversion and lower selectivity. www.poznan.pl

Another approach is hydroformylation, a rhodium-catalyzed reaction that can directly introduce a formyl group. For instance, a cascade hydroformylation/cyclization protocol has been developed for the conversion of limonene (B3431351) to a polycyclic alcohol used in perfumes. nih.gov

Stereoselective Synthesis and Diastereomeric Control

The stereochemistry of this compound is crucial for its olfactory properties. Achieving high diastereomeric control during synthesis is a significant challenge. The Diels-Alder reaction itself can exhibit diastereoselectivity, often favoring the endo product. nih.gov However, high exo selectivity can be achieved when the termini of the diene and dienophile involved in the shorter forming bond are both substituted. nih.gov

Asymmetric Diels-Alder reactions, employing chiral auxiliaries or catalysts, can be used to control the absolute stereochemistry of the cycloadduct. nih.gov For example, the use of Evans' oxazolidinone chiral auxiliary has been shown to furnish a high level of π-facial selectivity in exo-selective Diels-Alder reactions. nih.gov The stereoselective synthesis of cyclohexanone (B45756) skeletons, which are core structures in many natural products, is of considerable interest and often involves cascade reactions that create multiple stereocenters in a controlled manner. beilstein-journals.org

Functional Group Interconversions and Modifications of the Aldehyde Moiety

The aldehyde functional group in this compound is highly reactive and can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives. solubilityofthings.com These interconversions are a cornerstone of organic synthesis, enabling chemists to modify the properties of a molecule. numberanalytics.com

Common transformations of the aldehyde group include:

Oxidation: Aldehydes can be readily oxidized to carboxylic acids using oxidizing agents like potassium permanganate (B83412) (KMnO4) or pyridinium (B92312) chlorochromate (PCC) under stronger conditions. solubilityofthings.comfiveable.me The Baeyer-Villiger oxidation can also convert aldehydes to carboxylic acids. libretexts.org

Reduction: Reduction of the aldehyde yields a primary alcohol. solubilityofthings.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). fiveable.me Catalytic hydrogenation can also be employed. libretexts.org

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to a wide range of addition products. For example, the addition of hydrogen cyanide (HCN) forms a cyanohydrin. libretexts.org

Formation of Imines and Related Compounds: Reaction with primary amines yields imines (Schiff bases). libretexts.org Other Y-NH2 type reagents can also be used to form stable derivatives. libretexts.org

Table 2: Common Functional Group Interconversions of the Aldehyde Moiety

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Aldehyde | KMnO4, PCC (strong) | Carboxylic Acid |

| Aldehyde | NaBH4, LiAlH4 | Primary Alcohol |

| Aldehyde | R-NH2 | Imine |

Ring System Transformations and Skeletal Rearrangements

The cyclohexene ring of this compound can also be modified through various chemical reactions, leading to skeletal rearrangements and the formation of new cyclic systems. researchgate.net These transformations can be used to create novel molecular architectures with potentially different olfactory properties.

Examples of ring transformations include:

Ring Contraction and Expansion: Modifying ring systems through contraction or expansion is an effective way to explore drug-receptor interactions and can lead to new drug candidates. researchgate.net Iron-catalyzed hydrogen atom transfer (HAT)-initiated rearrangements can be used for the ring contraction of cyclic ketones to form spirocyclic structures. acs.org

Cycloaddition Reactions: The double bond within the cyclohexene ring can participate in further cycloaddition reactions, leading to the formation of bicyclic or more complex polycyclic systems. csbsju.edu

Isomerization: Under certain conditions, such as the presence of an acid catalyst, the double bond within the ring can migrate, leading to isomeric products. nih.gov

Catalytic Systems in Synthesis and Derivatization

Catalysis plays a pivotal role in the efficient and selective synthesis and derivatization of fragrance compounds like this compound. catalysis.blogmdpi.com Catalysts are crucial for speeding up reactions, increasing yields, and controlling the formation of desired products over by-products. catalysis.blog

Both homogeneous and heterogeneous catalysts are employed in various stages of the synthesis. www.poznan.pl

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, are often used in the fragrance industry for reactions like epoxidation and subsequent rearrangement. www.poznan.pl Transition metal complexes, such as those of rhodium, are used in hydrogenation and hydroformylation reactions. nih.govacs.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of ease of separation and recycling. www.poznan.pl They are used in various transformations, including the synthesis of fine chemicals for fragrances and flavors. www.poznan.pl Zeolites and other molecular sieves are being explored as heterogeneous catalysts for rearrangement reactions. www.poznan.pl

The development of new catalytic systems, including bifunctional metal-acid catalysts and those for asymmetric synthesis, is an active area of research aimed at producing fragrances more efficiently and sustainably. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dimethyl-1,3-butadiene |

| Acrolein |

| 3,4-dimethylcyclohex-3-ene-1-carbaldehyde |

| Limonene |

| Evans' oxazolidinone |

| Potassium permanganate |

| Pyridinium chlorochromate |

| Sodium borohydride |

| Lithium aluminum hydride |

| Hydrogen cyanide |

| Imines |

Organocatalysis in Stereospecific Transformations

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including substituted cyclohexene derivatives. nih.govrsc.orgscispace.com This approach utilizes small organic molecules as catalysts, avoiding the use of often toxic and expensive metal catalysts. In the context of synthesizing chiral cyclohexene carbaldehydes, organocatalytic strategies can provide high levels of enantioselectivity, leading to the formation of specific stereoisomers. researchgate.netacs.org

One prominent strategy involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze cascade reactions. researchgate.netyoutube.com For instance, an organocatalytic Michael-Michael-Aldol-Dehydration quadruple cascade reaction has been reported for the synthesis of a tetrasubstituted cyclohexene carbaldehyde with excellent enantiomeric excess. researchgate.net Although this specific example does not yield this compound, the underlying principles are directly applicable. The reaction proceeds through the formation of a chiral enamine intermediate, which then undergoes a series of stereocontrolled transformations to yield the final cyclohexene product.

The choice of organocatalyst and reaction conditions is crucial in determining the stereochemical outcome of the reaction. Different catalysts can favor the formation of different diastereomers and enantiomers. Research in this area focuses on the design and application of new organocatalysts to achieve higher efficiency and selectivity for a broad range of substrates. scispace.comacs.org

Table 1: Examples of Organocatalysts in the Synthesis of Cyclohexene Derivatives

| Catalyst | Reactants | Product Type | Key Feature |

| L-Proline | α,β-Unsaturated aldehydes, Nucleophiles | Chiral cyclohexene carbaldehydes | Enantioselective cascade reactions |

| Diphenylprolinol TMS ether | α,β-Unsaturated aldehydes, Bromomalonates | Chiral cyclopropanes (precursors) | High enantio- and diastereoselectivity |

| (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol | Enals, Benzoylnitromethane | Tetrasubstituted cyclohexene carbaldehyde | High enantiomeric excess |

This table presents examples of organocatalysts and their applications in synthesizing cyclic structures related to this compound, highlighting the versatility of this approach.

Transition Metal-Mediated Processes (e.g., Palladium-Catalyzed Reactions)

Transition metal catalysis, particularly using palladium, offers a versatile and powerful platform for the formation of carbon-carbon bonds and the synthesis of complex organic molecules, including substituted cyclohexenes. acs.orgamanote.comnih.gov While a direct palladium-catalyzed synthesis of this compound from simple precursors is not extensively documented, analogous reactions provide significant insights into potential synthetic strategies.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are fundamental in this field. libretexts.org For instance, the Heck reaction allows for the coupling of an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This methodology could potentially be adapted to construct the cyclohexene ring of the target molecule.

Furthermore, palladium-catalyzed carbonylative cross-coupling reactions are of particular interest as they can introduce a carbonyl group, a key feature of this compound. The synthesis of α,β-unsaturated ketones has been achieved through the palladium-catalyzed cross-coupling of 9-alkyl-9-borabicyclo[3.3.1]nonanes (9-R-9-BBN) with 1-halo-1-alkenes under a carbon monoxide atmosphere. capes.gov.br This highlights the potential for palladium catalysis to directly form the aldehyde functionality or a precursor group.

Recent advancements have also demonstrated palladium-catalyzed site-selective regiodivergent carbocyclization of dienallenes, leading to the synthesis of cis-1,4-disubstituted cyclohexenes with excellent diastereoselectivity. acs.org This level of control over stereochemistry is a significant advantage of transition metal catalysis.

Table 2: Key Palladium-Catalyzed Reactions Applicable to Cyclohexene Synthesis

| Reaction Name | Reactants | Catalyst System (Typical) | Product Type |

| Heck Reaction | Organohalide, Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene |

| Suzuki Coupling | Organoborane, Organohalide | Pd(PPh₃)₄, Base | Biaryl, Substituted Alkene |

| Carbonylative Coupling | Organohalide, CO, Coupling Partner | Pd catalyst, Ligand | Ketone, Aldehyde |

| Regiodivergent Carbocyclization | Dienallene, Borylating agent | Pd catalyst, Ligand, Additive | Substituted Cyclohexene |

This table summarizes important palladium-catalyzed reactions that can be conceptually applied to the synthesis of the this compound scaffold.

Heterogeneous and Homogeneous Catalytic Systems

The industrial production of fragrance chemicals like this compound often relies on catalytic processes that are both efficient and economically viable. aston.ac.uk Both heterogeneous and homogeneous catalytic systems play crucial roles in achieving these goals.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. rsc.orgnih.gov For instance, the synthesis of certain fragrance aldehydes utilizes homogeneous rhodium catalysts for the specific hydrogenation of unsaturated carbon-carbon bonds without affecting the aldehyde group. rsc.org While not directly the synthesis of the target molecule, this demonstrates the principle of selective transformations possible with homogeneous catalysts. The Diels-Alder reaction to form the cyclohexene ring can also be catalyzed by soluble Lewis acids.

Heterogeneous Catalysis utilizes catalysts that are in a different phase from the reactants, most commonly a solid catalyst with liquid or gas reactants. aston.ac.ukresearchgate.net A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, making the process more sustainable and cost-effective. aston.ac.uk In the context of synthesizing cyclohexene derivatives, solid acid catalysts like zeolites have been shown to be effective for Diels-Alder reactions. researchgate.net For example, H-beta zeolite has demonstrated good productivity and excellent durability in the continuous flow synthesis of related cycloaddition products. researchgate.net The development of supported metal nanoparticle catalysts also represents a significant area of research, bridging the gap between homogeneous and heterogeneous catalysis. researchgate.net

The choice between a heterogeneous and a homogeneous system depends on a variety of factors, including the specific reaction, desired selectivity, cost, and process scalability. For the synthesis of this compound, a heterogeneous catalyst for the Diels-Alder reaction could offer significant advantages in a large-scale industrial setting. aston.ac.uk

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same as reactants | Different from reactants |

| Activity/Selectivity | Often high and well-defined | Can be high, but may have mass transfer limitations |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |

| Catalyst Recycling | Often challenging | Generally straightforward |

| Industrial Application | Common for specific, high-value products | Widely used for large-scale production |

This interactive table provides a comparative overview of the key characteristics of homogeneous and heterogeneous catalytic systems.

Spectroscopic Probes for Reaction Intermediate Identification

The transient nature of reaction intermediates makes their detection and characterization a challenging yet vital aspect of mechanistic studies. Spectroscopic techniques are indispensable tools for this purpose, allowing for the in-situ observation of species that exist for only fractions of a second.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can provide detailed structural information about intermediates. In reactions of this compound, ¹H and ¹³C NMR would be instrumental in tracking the fate of the vinyl and aldehydic protons, as well as the carbon skeleton, as the reaction progresses. For instance, in an acid-catalyzed hydration reaction, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to a hydrated species could be monitored over time.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to changes in functional groups. The strong carbonyl (C=O) stretch of the aldehyde group in this compound is a distinct marker. During a reduction reaction, for example, the disappearance of this C=O band and the appearance of a broad O-H stretching band would indicate the formation of the corresponding alcohol. Time-resolved IR spectroscopy can be used to detect short-lived intermediates.

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is a powerful tool for identifying reaction products and, in some cases, stable intermediates. The fragmentation pattern of this compound and its potential products can provide clues about their structures. While direct observation of highly reactive intermediates by MS is difficult, techniques like electrospray ionization (ESI) can sometimes capture and detect charged intermediates.

Illustrative Spectroscopic Data for this compound:

| Spectroscopic Technique | Key Observables for this compound | Potential Changes During Reaction (Example: Oxidation to Carboxylic Acid) |

| ¹H NMR | Aldehydic proton (CHO) signal, vinylic proton signals, methyl group signals. | Disappearance of the aldehydic proton signal, appearance of a carboxylic acid proton (COOH) signal. |

| ¹³C NMR | Carbonyl carbon signal (~200 ppm), vinylic carbon signals, methyl carbon signals. | Shift of the carbonyl carbon signal to a carboxylic acid carbon signal (~170-180 ppm). |

| IR Spectroscopy | Strong C=O stretch (~1725 cm⁻¹), C=C stretch (~1670 cm⁻¹), C-H stretches. | Disappearance of the C=O aldehyde stretch, appearance of a broad O-H stretch and a C=O carboxylic acid stretch. |

| Mass Spectrometry | Molecular ion peak (m/z 138), characteristic fragmentation pattern. | Increase in the molecular ion peak to m/z 154, altered fragmentation pattern reflecting the new structure. |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on how reaction rates are affected by various factors, such as concentration, temperature, and catalysts. This information is crucial for deducing the molecularity of the rate-determining step and formulating a rate law that is consistent with a proposed mechanism.

For reactions involving this compound, one could investigate the kinetics of its oxidation, reduction, or participation in cycloaddition reactions. For example, in a study of the epoxidation of the cyclohexene ring, the rate of disappearance of the aldehyde could be monitored by GC or HPLC as a function of the initial concentrations of the aldehyde and the oxidizing agent.

A hypothetical rate law for the reaction might be:

Rate = k[this compound]ⁿ[Oxidant]ᵐ

where 'k' is the rate constant, and 'n' and 'm' are the orders of the reaction with respect to each reactant. The determination of these orders provides insight into the number of molecules of each reactant participating in the rate-determining step.

Example Kinetic Data for a Related Reaction (Diels-Alder Synthesis):

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 403 | 4.4 x 10⁻⁶ |

| 413 | 10.0 x 10⁻⁶ |

| 423 | 15.8 x 10⁻⁶ |

| 433 | 19.4 x 10⁻⁶ |

From such data, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation, providing deeper insight into the energy profile of the reaction.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for exploring reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

For a reaction of this compound, computational modeling could be used to:

Visualize Transition State Structures: Determine the three-dimensional arrangement of atoms at the peak of the reaction energy profile.

Calculate Activation Energies: Predict the energy barrier that must be overcome for the reaction to occur, which can then be compared with experimental kinetic data.

Compare Competing Reaction Pathways: If a reaction can proceed through multiple mechanisms, computational modeling can help identify the most energetically favorable pathway.

For instance, in the addition of a nucleophile to the carbonyl group, DFT calculations could model the approach of the nucleophile and the formation of the tetrahedral intermediate, providing the structure and energy of the transition state leading to it.

Illustrative Computational Data for a Hypothetical Reaction Step:

| Species | Calculated Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Aldehyde + Nucleophile) | 0 | - |

| Transition State | +15.2 | Partially formed C-Nu bond, elongated C=O bond |

| Intermediate (Alkoxide) | -5.8 | Fully formed C-Nu bond, tetrahedral geometry at carbonyl carbon |

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a definitive method for tracing the path of atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of that atom in the product can be determined using NMR or mass spectrometry.

In the context of this compound, isotopic labeling could be used to:

Distinguish between competing mechanisms: For example, in a rearrangement reaction, labeling a specific carbon atom would reveal whether the carbon skeleton remains intact or undergoes rearrangement.

Elucidate the origin of specific atoms in the product: In a reaction involving the addition of water, using H₂¹⁸O would allow for the determination of whether the oxygen atom in the product alcohol comes from the water molecule.

Probe the kinetic isotope effect (KIE): A significant change in the reaction rate upon isotopic substitution at a particular position indicates that the bond to that atom is being broken or formed in the rate-determining step. For example, deuterating the aldehydic C-H bond and observing a slower reaction rate would suggest this bond is broken in the slowest step of the mechanism.

Hypothetical Isotopic Labeling Experiment:

| Labeled Reactant | Reaction | Analytical Technique | Expected Observation for a Specific Mechanism |

| 3,4-Dimethyl-3-cyclohexenyl-¹³C -methanal | Cannizzaro Reaction | ¹³C NMR | The ¹³C label would be found in both the resulting alcohol and carboxylate products, confirming the disproportionation mechanism. |

| This compound + D₂O | Acid-catalyzed hydration | ¹H NMR and MS | Incorporation of deuterium (B1214612) at the carbon adjacent to the hydroxyl group in the diol product. |

Synthesis and Investigation of Structural Analogues and Derivatives of 3,4 Dimethyl 3 Cyclohexenylmethanal

Preparation of Cyclohexenylmethanal Derivatives

The preparation of derivatives of 3,4-Dimethyl-3-cyclohexenylmethanal typically starts with the aldehyde functionality, which serves as a versatile handle for chemical modification. The foundational molecule itself can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile. umkc.edu Once obtained, the aldehyde group can be transformed into a variety of other functional groups.

A primary route for derivatization is the oxidation of the parent aldehyde (1) to its corresponding carboxylic acid (2). This transformation creates a new anchor point for further modifications, such as esterification. By reacting the carboxylic acid with various alcohols under neutral conditions, a range of esters can be produced. This process allows for the systematic alteration of the molecule's side chain, which can be instrumental in studying its chemical and physical properties. A study on the analogous compound 2,4-dimethyl-cyclohex-3-ene carboxaldehyde demonstrated that oxidation followed by esterification is an effective method for creating a library of ester derivatives. researchgate.net

Another powerful technique for modifying the aldehyde is the Wittig reaction. This reaction allows for the extension of the carbon chain and the introduction of unsaturation. By reacting this compound with different phosphoranes (Wittig reagents), a series of derivatives with functionalized, unsaturated side chains can be synthesized. researchgate.net

Table 1: Synthesis of Cyclohexenylmethanal Derivatives

| Parent Compound | Reagent(s) | Derivative | Reaction Type |

|---|---|---|---|

| This compound | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 3,4-Dimethyl-3-cyclohexenecarboxylic acid | Oxidation |

| 3,4-Dimethyl-3-cyclohexenecarboxylic acid | Alcohol (R-OH), Acid Catalyst | 3,4-Dimethyl-3-cyclohexenecarboxylate ester | Esterification |

Synthesis of Ring-Modified and Side-Chain Functionalized Analogues

Beyond simple derivatization of the aldehyde, more complex structural analogues can be synthesized through modifications to both the cyclohexene (B86901) ring and the side-chain. These modifications can involve changing the length and functionality of the side-chain or creating new fused-ring systems.

Side-Chain Functionalization:

A key side-chain functionalized analogue is the corresponding acyl chloride, 3,4-Dimethyl-3-cyclohexene-1-carbonyl chloride (3). nih.gov This highly reactive compound can be prepared from the carboxylic acid derivative and serves as an important intermediate for creating amides, esters, and other acyl derivatives.

Further side-chain modifications can be achieved through reactions like the Grignard reaction. For instance, reacting the parent aldehyde with a Grignard reagent, followed by oxidation of the resulting secondary alcohol, yields a ketone. researchgate.net This introduces a keto group to the side chain, significantly altering the electronic and steric properties of the molecule. Acidic hydrolysis of intermediates formed during these multi-step syntheses can also lead to homologated aldehydes, where the side chain is extended. researchgate.net

Ring Modification and Fused Analogues:

Intramolecular reactions can lead to the formation of bicyclic, or fused-ring, systems. For example, an alcohol intermediate, prepared via a Grignard reaction, can undergo an intramolecular cyclization to form a lactone (a cyclic ester). researchgate.net This creates a new five- or six-membered ring fused to the original cyclohexene structure, resulting in a significant architectural change to the molecule.

Table 2: Examples of Synthesized Structural Analogues

| Starting Material | Synthetic Route | Resulting Analogue | Key Feature |

|---|---|---|---|

| 3,4-Dimethyl-3-cyclohexenecarboxylic acid | Reaction with thionyl chloride (SOCl₂) | 3,4-Dimethyl-3-cyclohexene-1-carbonyl chloride | Acyl chloride side-chain nih.gov |

| This compound | 1. Grignard Reaction (e.g., with bromoacetal) 2. Oxidation | Ketone analogue | Keto-functionalized side-chain researchgate.net |

| Alcohol Intermediate (from Grignard) | Intramolecular Cyclization | Fused Lactone | Bicyclic ring system researchgate.net |

Stereoisomeric Variants and Their Synthesis

The structure of this compound contains a chiral center at the C1 carbon of the cyclohexene ring (the carbon atom to which the formyl group is attached). The presence of this stereocenter means the compound can exist as a pair of enantiomers (R and S isomers). Standard synthetic procedures, such as the Diels-Alder reaction, typically produce a racemic mixture, which is an equal mixture of both enantiomers. umkc.edu

The synthesis of specific stereoisomeric variants is a key objective in fine chemical research, as different stereoisomers can exhibit distinct biological or olfactory properties. The synthesis of single enantiomers or diastereomers requires stereoselective methods.

Advanced asymmetric synthesis techniques can be employed to achieve this. For example, asymmetric dihydroxylation using chiral ligands, such as those used in the Sharpless dihydroxylation, can create enantiomerically enriched diols from an alkene. nih.gov While this specific reaction applies to creating diols, the principle of using chiral catalysts or reagents to control the stereochemical outcome of a reaction is central to modern asymmetric synthesis. Such strategies could be adapted to the synthesis of this compound by using a chiral catalyst in the Diels-Alder reaction or by using a chiral auxiliary.

Another approach is the chiral resolution of the racemic mixture. This involves reacting the mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. Once separated, the resolving agent is removed to yield the individual, pure enantiomers of the target compound. The total synthesis of all four stereoisomers of other complex natural products has been successfully achieved and used to determine the absolute stereochemistry of the natural compound. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 18022-66-7 | C₉H₁₄O |

| 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | 18022-66-7 | C₉H₁₄O |

| 3,4-Dimethyl-3-cyclohexene-1-carbonyl chloride | 69815-57-2 | C₉H₁₃ClO |

| 2,4-dimethyl-cyclohex-3-ene carboxaldehyde | 68737-61-1 | C₉H₁₄O |

Advanced Spectroscopic and Analytical Characterization in Research of 3,4 Dimethyl 3 Cyclohexenylmethanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the molecular structure of 3,4-Dimethyl-3-cyclohexenylmethanal. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.

In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and integration values are critical for assigning protons to their specific positions. For instance, the aldehydic proton (-CHO) is expected to appear as a distinct singlet or a narrowly split multiplet in a downfield region of the spectrum due to the deshielding effect of the adjacent carbonyl group. The protons on the cyclohexene (B86901) ring and the methyl groups will exhibit characteristic chemical shifts and coupling patterns that are invaluable for confirming the connectivity and stereochemistry of the molecule.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their electronic nature. The carbonyl carbon of the aldehyde group will be readily identifiable by its characteristic downfield chemical shift. The olefinic carbons of the cyclohexene ring and the carbons of the methyl groups will also have distinct resonances. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Aldehydic Proton (-CHO) |

| Data not available in search results | Olefinic Protons |

| Data not available in search results | Cyclohexene Ring Protons |

| Data not available in search results | Methyl Protons |

| Note: Specific chemical shift values and coupling constants are dependent on the solvent and the specific NMR instrument used and were not available in the provided search results. |

Mass Spectrometry (MS) Techniques: Fragmentation Analysis and Isomeric Differentiation (e.g., GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. nih.gov When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of the compound from a mixture and provides insights into its fragmentation patterns, which are crucial for structural confirmation and isomeric differentiation. nih.gov

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of 138.21 g/mol . nih.gov The fragmentation of this molecular ion will produce a series of characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For example, the loss of the aldehyde group (CHO) or methyl groups (CH₃) would result in specific and predictable fragment ions.

GC-MS is particularly useful for differentiating between isomers of dimethylcyclohexenylmethanal, such as the 3,4- and 2,4-isomers, as they will likely have different retention times on the GC column and may exhibit subtle differences in their mass spectra. nih.gov

| Mass Spectrometry Data (GC-MS) | |

| Molecular Formula | C₉H₁₄O nih.gov |

| Molecular Weight | 138.21 g/mol nih.gov |

| NIST Number | 131994 nih.gov |

| Major Fragment Ion (m/z) | 138 nih.gov |

| Third Highest Fragment Ion (m/z) | 94 nih.gov |

| Note: The table presents general mass spectrometry data. Detailed fragmentation patterns were not available in the search results. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. These vibrational spectroscopic methods probe the characteristic vibrations of chemical bonds within the molecule.

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1740-1720 cm⁻¹. The C-H stretching vibrations of the aldehyde, methyl, and cyclohexene ring groups will also be present in the spectrum. The C=C stretching vibration of the double bond within the cyclohexene ring will give rise to a weaker absorption.

Raman spectroscopy can provide additional information, particularly for the C=C double bond, which often gives a strong Raman signal. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule, confirming the presence of key functional groups. A vapor phase IR spectrum is available in the PubChem database. nih.gov

| Infrared (IR) Spectroscopy Data | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aldehyde C=O Stretch | ~1730 |

| Alkene C=C Stretch | ~1650 |

| C-H Stretch (aldehyde) | ~2850, ~2750 |

| C-H Stretch (alkane) | ~2950-2850 |

| Note: The provided values are typical for these functional groups and may vary slightly for the specific compound. |

Chromatographic Separations for Purity and Isomeric Analysis (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for separating and quantifying its isomers. sigmaaldrich.comnist.gov

Gas chromatography is a standard method for determining the purity of volatile compounds like this compound. sigmaaldrich.com A sharp, single peak in the chromatogram would indicate a high degree of purity. The presence of multiple peaks would suggest the presence of impurities or isomers. Quantitative analysis of mixtures of isomeric dimethylcyclohexenes has been successfully achieved using gas chromatography. nih.gov

HPLC can also be employed for the analysis of this compound, particularly for non-volatile impurities or for preparative separations. Different HPLC columns and mobile phases can be utilized to achieve optimal separation of the target compound from any contaminants. sielc.com Liquid chromatographic methods coupled with mass spectrometry (LC-MS) have been developed for the determination of related compounds, demonstrating the versatility of this technique for complex mixture analysis. nist.gov

| Chromatographic Data | |

| Technique | Application |

| Gas Chromatography (GC) | Purity assessment (≥97.0%), Isomeric analysis nih.govsigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis, Separation of isomers and impurities nist.govsielc.com |

| GC-MS | Separation and identification of isomers nih.gov |

| LC-MS | Analysis of related compounds and complex mixtures nist.gov |

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides highly accurate bond lengths, bond angles, and conformational details.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. If a suitable crystal can be grown, X-ray crystallography would provide an unambiguous determination of its solid-state structure, including the relative stereochemistry of the substituents on the cyclohexene ring. Currently, there is no publicly available X-ray crystal structure for this compound in the searched databases.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethyl 3 Cyclohexenylmethanal

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3,4-Dimethyl-3-cyclohexenylmethanal, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide a detailed picture of its optimized geometry and electronic properties. scirp.org

Electronic structure analysis through DFT yields valuable information such as the distribution of electron density and the molecular dipole moment. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the partial atomic charges, identifying electrophilic and nucleophilic centers within the molecule. It is anticipated that the oxygen atom of the carbonyl group would possess a significant negative charge, while the carbonyl carbon and the aldehydic proton would be electropositive.

Table 1: Predicted Geometric and Electronic Properties of this compound from Analogous DFT Studies

| Parameter | Predicted Value (based on analogues) | Significance |

| Geometric Parameters | ||

| C=O Bond Length (Å) | ~1.21 | Indicates the strength and reactivity of the carbonyl group. |

| C-C=O Bond Angle (°) | ~124 | Influences the steric accessibility of the aldehyde functionality. |

| Ring Puckering Angle (°) | Variable | Defines the specific half-chair conformation of the cyclohexene (B86901) ring. |

| Electronic Properties | ||

| Dipole Moment (Debye) | ~2.5 - 3.0 | Reflects the overall polarity of the molecule, crucial for intermolecular interactions. |

| Mulliken Charge on O | ~ -0.5 e | Highlights the nucleophilic character of the carbonyl oxygen. |

| Mulliken Charge on C=O | ~ +0.4 e | Indicates the electrophilic nature of the carbonyl carbon. |

Note: These values are estimations based on DFT studies of similar cyclic aldehydes and substituted cyclohexenes.

Molecular Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals can be effectively calculated using DFT. scirp.org The HOMO represents the ability to donate an electron, and its location often points to the site of electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the C=C double bond of the cyclohexene ring and the lone pairs of the oxygen atom in the aldehyde group, making these the most probable sites for oxidation or reaction with electrophiles.

Conversely, the LUMO indicates the ability to accept an electron, and its location suggests the site of nucleophilic attack. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group, making the carbonyl carbon the primary target for nucleophiles. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity. scirp.org

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Predicted Energy (eV) (based on analogues) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | ~ -6.5 to -7.0 | C=C of cyclohexene ring, Oxygen of the aldehyde | Susceptibility to electrophilic attack and oxidation. |

| LUMO | ~ -0.5 to -1.0 | Carbonyl carbon (π* C=O) | Susceptibility to nucleophilic addition reactions. |

| HOMO-LUMO Gap (eV) | ~ 6.0 to 6.5 | Indicates a moderately reactive molecule, typical for fragrance aldehydes. |

Note: Energy values are estimations based on DFT calculations of analogous unsaturated aldehydes.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexene ring and the rotation of the aldehyde group give rise to multiple possible conformations for this compound. The cyclohexene ring typically adopts a half-chair conformation. The substituents—the two methyl groups and the methanal group—can be in either axial or pseudo-axial and equatorial or pseudo-equatorial positions. libretexts.orglibretexts.org

A detailed conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This can be achieved through computational methods like molecular mechanics or DFT calculations on various starting geometries. The relative stability of the conformers is primarily governed by steric interactions, such as 1,3-diaxial interactions. sapub.org It is generally predicted that conformers with bulky substituents in equatorial or pseudo-equatorial positions are more stable to minimize steric strain. libretexts.orglibretexts.org For this compound, the most stable conformer would likely have the methanal group in a pseudo-equatorial orientation. The relative positions of the two methyl groups (cis or trans isomers) would also significantly influence the conformational preference and energy landscape.

Table 3: Predicted Relative Energies of Key Conformers of this compound

| Conformer (Methanal group orientation) | Relative Energy (kcal/mol) (based on analogues) | Key Steric Interactions |

| Pseudo-Equatorial | 0.0 (most stable) | Minimized steric hindrance. |

| Pseudo-Axial | +1.5 to +2.5 | 1,3-diaxial interactions with axial hydrogens on the ring. |

Note: The energy values are illustrative and based on the principles of conformational analysis of substituted cyclohexanes.

In Silico Prediction of Chemical Interactions (e.g., enzyme binding sites)

The biological effects of fragrance molecules, including their scent perception and potential for metabolism or allergic reactions, are initiated by their interaction with proteins such as olfactory receptors or metabolic enzymes. researchgate.net In silico techniques like molecular docking are invaluable for predicting and analyzing these interactions. nih.govnih.gov

Molecular docking simulations can be used to predict the binding mode and affinity of this compound to the active site of a target protein. For instance, docking into a model of an olfactory receptor could reveal the specific amino acid residues that interact with the aldehyde. These interactions are typically a combination of hydrogen bonds (with the carbonyl oxygen as an acceptor), and hydrophobic interactions (with the dimethyl-cyclohexene scaffold).

Similarly, docking studies with metabolic enzymes, such as cytochrome P450s, can help predict the orientation of the molecule within the active site, providing clues about which parts of the molecule are most susceptible to metabolic transformation (e.g., oxidation of the aldehyde to a carboxylic acid or hydroxylation of the ring).

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Analogues

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. For fragrance aldehydes, QSRR models can be developed to predict various properties, such as their potential to cause skin sensitization or their rate of degradation. researchgate.netnih.gov

The development of a QSRR model for analogues of this compound would involve several steps:

Data Collection: Assembling a dataset of structurally related aldehydes with experimentally measured reactivity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the observed reactivity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For aldehydes, descriptors related to their electrophilicity (such as the LUMO energy or the partial charge on the carbonyl carbon) and lipophilicity (logP) are often found to be significant in predicting their reactivity with biological nucleophiles. researchgate.net Such QSRR models are valuable tools for the rational design of new fragrance molecules with desired properties and reduced adverse effects. nih.govresearchgate.net

Bio Organic and Biochemical Research Perspectives on 3,4 Dimethyl 3 Cyclohexenylmethanal

Utilization as a Chemical Precursor for Bio-Relevant Scaffolds

The aldehyde functional group and the cyclohexene (B86901) ring of 3,4-Dimethyl-3-cyclohexenylmethanal make it an attractive starting material for the synthesis of a variety of more complex molecules with potential biological activities.

The transformation of aldehydes into secondary amines is a fundamental reaction in organic synthesis, often achieved through reductive amination. This process involves the reaction of the aldehyde with a primary amine to form an imine, which is then reduced to the corresponding secondary amine. This class of compounds is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes responsible for the correct attachment of amino acids to their corresponding tRNAs during protein synthesis. mdpi.com The inhibition of these enzymes can halt protein production, making them attractive targets for the development of antimicrobial and other therapeutic agents. mdpi.comrsc.org While direct studies utilizing this compound for the synthesis of tRNA synthetase inhibitors are not extensively documented, the principle of using aldehydes to create secondary amine inhibitors is established. For instance, a patent has described the synthesis of a large number of secondary amines with the aim of inhibiting tRNA synthetases for treating bacterial infections. mdpi.com The general synthetic approach involves the reductive amination of various aldehydes, highlighting the potential of this chemical strategy.

The synthesis of secondary amines from this compound would result in molecules with a distinct lipophilic cyclohexene moiety. This structural feature could influence the compound's ability to cross cellular membranes and interact with the hydrophobic pockets often found in the active sites of enzymes like tRNA synthetases. The variability of the primary amine used in the reductive amination would allow for the creation of a library of derivatives, each with potentially unique inhibitory profiles against different tRNA synthetases. For example, the incorporation of amino acid-like fragments could lead to inhibitors that mimic the natural substrates of these enzymes. nih.govnih.gov

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Cyclic compounds, including those with a cyclohexane (B81311) core, have been explored as scaffolds for antimicrobial drugs. mdpi.com The functionalization of such structures can lead to compounds with potent activity against a range of pathogens.

Although specific studies on the antimicrobial properties of derivatives of this compound are limited, the broader class of functionalized cyclic molecules demonstrates significant promise. For instance, the introduction of vanillin, another aldehyde, onto stainless steel surfaces has been shown to reduce bacterial viability and biofilm formation. mdpi.com This suggests that the aldehyde group of this compound could be a key feature for covalent attachment to surfaces or for further chemical modification to generate antimicrobial activity.

Furthermore, derivatives of related cyclic structures have shown both antibacterial and antifungal properties. The structural features of these active compounds often include moieties that can interact with microbial cell membranes or specific enzymes. The lipophilic nature of the this compound backbone could be advantageous for disrupting the lipid bilayers of microbial membranes. By chemically modifying the aldehyde group to introduce cationic charges or other pharmacophoric features, it is conceivable to design novel antimicrobial agent precursors based on this scaffold.

Biosynthetic Pathways and Natural Occurrence in Botanical Systems

This compound is recognized as a metabolite produced by plants and is a component of some aroma fragrances. sigmaaldrich.com Its presence in the plant kingdom points to a biosynthetic origin from common terpenoid precursors. Terpenoids are a large and diverse class of natural products derived from the five-carbon isoprene (B109036) unit.

The biosynthesis of monoterpenes, the class to which this compound belongs, typically starts from geranyl pyrophosphate (GPP). GPP is formed by the condensation of two five-carbon units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of GPP, catalyzed by a diverse family of enzymes known as monoterpene synthases, leads to the formation of the various cyclic monoterpene skeletons. Subsequent enzymatic modifications, such as oxidation, reduction, and isomerization, can then introduce further functional diversity.

While the specific enzymatic steps leading to this compound have not been fully elucidated, it is likely that its biosynthesis follows this general pathway. The formation of the cyclohexene ring would be a key step, followed by enzymatic reactions to introduce the dimethyl substitution pattern and the aldehyde functional group. The study of plant-derived essential oils and fragrances continues to uncover a vast array of such compounds, each with its unique biosynthetic story.

Metabolic Transformations in Model Biological Systems (non-human, non-clinical)

Bacteria and fungi possess a remarkable capacity to metabolize a wide variety of organic compounds, including terpenoids. nih.govnih.gov These metabolic pathways often involve initial oxidation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases. For an aldehyde like this compound, a likely initial metabolic step in a microbial system would be oxidation of the aldehyde group to the corresponding carboxylic acid, forming 3,4-Dimethyl-3-cyclohexenecarboxylic acid.

Further metabolism could involve hydroxylation of the cyclohexene ring, followed by ring cleavage. The degradation of cyclic structures by microorganisms often proceeds through a series of oxidative steps that ultimately lead to intermediates of central metabolism, such as acetyl-CoA, which can then be used for energy production and cell growth. The study of such metabolic pathways can provide insights into the environmental fate of this compound and may also reveal novel enzymes with potential applications in biocatalysis and bioremediation.

Emerging Research Directions and Future Challenges in the Study of 3,4 Dimethyl 3 Cyclohexenylmethanal

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry's increasing focus on sustainability is steering research towards greener synthetic routes for valuable compounds like 3,4-Dimethyl-3-cyclohexenylmethanal. chemistryjournals.net Traditional synthesis methods often rely on harsh conditions and hazardous materials. The future of its synthesis lies in the adoption of principles that minimize environmental impact.

A primary method for synthesizing the cyclohexene (B86901) core of this molecule is the Diels-Alder reaction. cerritos.edumdpi.comyoutube.com A patent for a similar compound, 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde, describes its preparation via the Diels-Alder reaction of isoprene (B109036) and crotonaldehyde (B89634) at elevated temperatures and pressures. google.com Future research will likely focus on optimizing this reaction under greener conditions. This includes the use of water as a solvent, which can accelerate Diels-Alder reactions, and the development of catalysts that allow the reaction to proceed at lower temperatures and with higher selectivity, thus reducing energy consumption and by-product formation. researchgate.net

Key research areas in sustainable synthesis include:

Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally benign alternative to traditional chemical catalysts. chemistryjournals.net Research into enzymes capable of catalyzing the Diels-Alder reaction or subsequent functional group transformations could lead to highly efficient and sustainable production methods.

Alternative Solvents: Moving away from volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids is a key tenet of green chemistry. chemistryjournals.net Investigating the feasibility and efficiency of synthesizing this compound in these solvent systems is a crucial research direction.

Renewable Feedstocks: While currently derived from petrochemical sources, exploring pathways to synthesize the precursors of this compound from renewable biomass is a long-term goal for sustainable production.

A comparative table of conventional versus potential green synthesis approaches is presented below:

| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |

| Catalyst | Lewis acids, high temperatures | Biocatalysts (enzymes), metal-organic frameworks |

| Solvent | Toluene, xylene, other organic solvents | Water, ionic liquids, supercritical CO2 |

| Feedstock | Petroleum-based (isoprene, crotonaldehyde) | Biomass-derived precursors |

| Energy Input | High temperature and pressure | Lower temperature and pressure |

Exploration of Unprecedented Reactivity and Selectivity

The aldehyde and alkene functional groups within this compound provide a rich platform for chemical transformations. researchgate.netnih.gov While standard reactions of these groups are well-documented, emerging research seeks to uncover novel reactivity and achieve higher levels of selectivity.

The aldehyde group can undergo a variety of reactions, including additions of nucleophiles like Grignard reagents, organolithium compounds, and cyanide. masterorganicchemistry.com Future investigations may focus on developing catalytic asymmetric methods for these additions to control the stereochemistry of the resulting alcohol, opening avenues to new chiral building blocks. Furthermore, exploring unusual cycloaddition reactions involving the aldehyde or the double bond could lead to the discovery of novel molecular scaffolds. mdpi.comresearchgate.net

The cyclohexene moiety can be functionalized through various reactions such as hydrogenation, halogenation, and oxidation. fiveable.me Research into selective epoxidation or dihydroxylation of the double bond, while leaving the aldehyde untouched, or vice-versa, presents an ongoing challenge and a fruitful area for discovery. The development of catalysts that can distinguish between the two reactive sites is paramount for achieving such selectivity.

Potential areas for exploring novel reactivity include:

Catalytic C-H Activation: Directly functionalizing the C-H bonds of the cyclohexene ring would provide a highly atom-economical route to new derivatives.

Umpolung Reactivity: Reversing the normal polarity of the aldehyde group through catalysis could enable novel bond formations. researchgate.net

Photocatalysis: Utilizing light to drive unique chemical transformations of the molecule could unlock reaction pathways not accessible through thermal methods.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including potential side products and optimal reaction conditions. researchgate.net This can significantly reduce the number of experiments required, saving time and resources. For instance, AI could be employed to predict the most effective catalyst for a specific transformation of this compound from a large library of potential candidates. aiche.orgacs.orgumich.eduresearchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) can be used to model the reactivity of the molecule and predict its behavior in different chemical environments. scienceopen.comresearchgate.netpeerj.com This fundamental understanding can guide the design of new experiments and the development of novel synthetic strategies. nih.govcam.ac.uk

Applications of AI and ML in this field include:

Retrosynthesis Planning: AI-powered tools can propose novel synthetic routes to this compound and its derivatives. nih.gov

Predictive Modeling: Machine learning algorithms can predict the physical, chemical, and biological properties of new derivatives before they are synthesized.

Solvent and Catalyst Selection: AI can assist in selecting the optimal solvent and catalyst for a given reaction, leading to improved yields and selectivity. ibm.comdigitellinc.com

The synergy between computational prediction and experimental validation is summarized in the table below:

| Computational Tool | Application in the Study of this compound |

| Machine Learning | Predicting reaction outcomes, identifying optimal catalysts, proposing synthetic routes. |

| Density Functional Theory (DFT) | Calculating geometric and electronic properties, modeling reaction mechanisms, predicting reactivity. |

| Molecular Dynamics | Simulating the behavior of the molecule in different environments, understanding intermolecular interactions. |

Development of Advanced Materials Incorporating the Cyclohexenylmethanal Moiety

The unique chemical structure of this compound, derived from terpenes, makes it an attractive building block for the creation of advanced materials with novel properties. mdpi.comrsc.orgresearchgate.net The cyclohexene ring provides rigidity, while the aldehyde group offers a reactive handle for polymerization or grafting onto other materials.

Research is increasingly focused on utilizing terpene-based molecules for the synthesis of sustainable polymers. rsc.orgdiva-portal.org The aldehyde functionality of this compound can be converted into other functional groups suitable for polymerization, such as alcohols or carboxylic acids. These can then be used to create polyesters, polycarbonates, and polyurethanes. rsc.orgnih.gov The resulting polymers may exhibit desirable properties such as high thermal stability, specific mechanical strengths, and biodegradability.

The cyclohexene moiety also offers possibilities for creating cross-linked materials. The double bond can participate in polymerization reactions or be used for post-polymerization modifications, allowing for the fine-tuning of material properties. diva-portal.org

Future research in materials science will likely focus on:

Bio-based Polymers: Synthesizing and characterizing new polymers derived from this compound to create sustainable alternatives to petroleum-based plastics. mdpi.comdiva-portal.org

Functional Coatings and Adhesives: Incorporating the cyclohexenylmethanal moiety into resins and coatings to enhance properties such as adhesion, hardness, and chemical resistance. nus.edu.sg

Drug Delivery Systems: Exploring the use of polymers derived from this compound for the encapsulation and controlled release of therapeutic agents.

The potential applications of materials derived from this compound are diverse and represent a significant area for future growth.

Q & A

Basic: What analytical methods are recommended for identifying and characterizing 3,4-Dimethyl-3-cyclohexenylmethanal in synthetic mixtures?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the cyclohexenyl structure and methyl/methanal substituents. Compare chemical shifts with analogous aldehydes (e.g., 2,6,6-Trimethylcyclohex-1,3-dienyl methanal ).

- Infrared Spectroscopy (IR): Identify the carbonyl stretch (~1700 cm) and alkene C-H stretches (~3000 cm) to verify the aldehyde and cyclohexene groups.

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm purity and molecular ion ([M]) using electron ionization. Reference the compound’s CAS number (18022-66-7) for spectral library matching .

- Physical Properties: Cross-check melting point (if solid) and boiling point (154°C ±12 mmHg) with literature values .

Basic: How can researchers optimize the synthesis of this compound to improve yield and selectivity?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., BF·OEt) or transition-metal catalysts for cyclohexene ring formation and aldehyde functionalization.

- Solvent Selection: Evaluate polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates, as seen in analogous aldehyde syntheses .

- Temperature Control: Maintain reaction temperatures below 100°C to prevent decomposition, given the compound’s flash point (~153°C) .

- Workup Protocols: Use NaHCO washes to neutralize acidic byproducts, followed by vacuum distillation for purification .

Advanced: How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation: Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm structural assignments. For example, conflicting C NMR signals may arise from conformational isomerism in the cyclohexenyl ring .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.

- Peer Review: Cross-validate findings with independent labs, following protocols for data contradiction analysis in chemical research .

Advanced: What experimental strategies are recommended to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stress Testing: Expose the compound to heat (40–60°C), UV light, and humidity for 1–4 weeks. Monitor degradation via GC-MS or HPLC.

- Stability Indicators: Track aldehyde oxidation to carboxylic acids or cyclohexene ring polymerization using IR or H NMR .

- Storage Recommendations: Store in amber glass under inert gas (N) at ≤4°C, as suggested for similar aldehydes .

Advanced: How can researchers evaluate the compatibility of this compound in fragrance formulations while adhering to safety guidelines?

Methodological Answer:

- IFRA Compliance: Follow protocols for structurally related aldehydes (e.g., 2,6,6-Trimethylcyclohex-1,3-dienyl methanal) to determine acceptable use levels in product categories .

- Sensitization Testing: Conduct in vitro assays (e.g., KeratinoSens™) to assess skin sensitization potential.

- Stability in Matrices: Use GC to monitor aldehyde reactivity with ethanol or surfactants in formulations .

Advanced: What methodologies are suitable for isolating enantiomers of this compound (if chiral)?

Methodological Answer:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Derivatization: Convert the aldehyde to a chiral hydrazone or oxime for crystallization-based resolution .

- Circular Dichroism (CD): Confirm enantiomeric purity by analyzing Cotton effects in the UV-Vis spectrum.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation or dermal exposure .

- Ventilation: Use fume hoods for all synthetic steps, given the compound’s potential volatility (boiling point ~154°C) .

- Waste Disposal: Neutralize aldehyde residues with sodium bisulfite before aqueous disposal, following EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.